Lipophilicity (LogP) Differentiation: N1-Ethyl Group Confers a Distinct LogP Window Relative to N1-Methyl, N1-Isopropyl, and N1-Cyclopropyl Analogs
The computed octanol–water partition coefficient (LogP) of the target compound is intermediate among its closest N1-alkyl variants, occupying a lipophilicity window that differs substantially from both smaller and larger N1-substituent analogs. PubChem XLogP3-AA gives a value of 1.2 for CAS 32462-78-5 [1], while the Chemsrc database reports a computed LogP of 1.55 . The N1-methyl analog (CAS 933737-03-2) has a LogP of 1.02 ; the N1-isopropyl analog (CAS 1181606-78-9) has a LogP of 1.89 ; and the N1-cyclopropyl analog (CAS 1181590-55-5) has a LogP of 1.38 . The N1-ethyl compound is therefore ~0.5 LogP units more lipophilic than the methyl analog and ~0.3–0.7 units less lipophilic than the isopropyl analog, a difference that can significantly influence membrane permeability and organic-solvent partitioning in synthesis and bioassays.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2 (PubChem XLogP3) to 1.55 (Chemsrc) |
| Comparator Or Baseline | N1-methyl: 1.02; N1-isopropyl: 1.89; N1-cyclopropyl: 1.38; N1-benzyl (no 4-OMe): ~2.1 |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5 vs. N1-methyl; ΔLogP ≈ −0.3 to −0.7 vs. N1-isopropyl |
| Conditions | Computed values from PubChem XLogP3 and Chemsrc database entries |
Why This Matters
For procurement decisions, the distinct LogP value of CAS 32462-78-5 determines its suitability in synthetic routes requiring specific solvent extraction behaviour or in medicinal chemistry campaigns where a defined lipophilicity range is targeted for bioavailability optimization.
- [1] PubChem Compound Summary for CID 12861869, XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/12861869 (accessed 2026-04-24). View Source
